Chiral Oxolane Ether vs. Achiral Methoxy Analog – Steric and Hydrogen‑Bonding Differentiation
The target compound contains a chiral tetrahydrofuran‑3‑yloxy (oxolan‑3‑yloxy) substituent that provides a stereocenter and an additional ether oxygen, whereas the closest achiral analog, methyl 1‑(5‑chloro‑6‑methoxynicotinoyl)azetidine‑3‑carboxylate, possesses only a planar methoxy group. The oxolane ether contributes a larger van der Waals volume (~58 ų vs. ~34 ų for methoxy) and increases the number of hydrogen‑bond acceptors (7 vs. 6), which can alter binding pose and target selectivity . However, no experimental binding data are available for either compound to quantify the impact.
| Evidence Dimension | Hydrogen‑bond acceptor count and van der Waals volume of the 6‑alkoxy substituent |
|---|---|
| Target Compound Data | 7 H‑bond acceptors; oxolane vdW volume ≈58 ų |
| Comparator Or Baseline | Methyl 1‑(5‑chloro‑6‑methoxynicotinoyl)azetidine‑3‑carboxylate: 6 H‑bond acceptors; methoxy vdW volume ≈34 ų |
| Quantified Difference | +1 H‑bond acceptor; ≈24 ų larger substituent volume |
| Conditions | Calculated using fragment‑based additive methods (no experimental assay) |
Why This Matters
A bulkier, chiral ether can enforce a specific bioactive conformation and offer unique hydrogen‑bonding opportunities that achiral analogs cannot replicate, potentially leading to differential target engagement.
